molecular formula C8H6ClNOS B12866348 2-Chloro-6-(methylthio)benzo[d]oxazole

2-Chloro-6-(methylthio)benzo[d]oxazole

Cat. No.: B12866348
M. Wt: 199.66 g/mol
InChI Key: ITNVEXGSALOMBI-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)benzo[d]oxazole ( 1806371-46-9) is a high-value benzoxazole derivative with the molecular formula C 8 H 6 ClNOS and a molecular weight of 199.66 g/mol . This compound features a benzoxazole core, a versatile heterocyclic scaffold known for its significant applications in medicinal chemistry and drug discovery . The benzoxazole structure is a privileged motif in synthetic organic chemistry and is considered an isostere of nucleic acid bases, which allows its derivatives to interact effectively with biological receptors . The specific substitution pattern with chloro and methylthio functional groups at the 2 and 6 positions makes this compound a versatile and valuable building block for various synthetic transformations. It is primarily used in organic synthesis as a key intermediate for the development of novel bioactive molecules. Researchers utilize this compound in cross-coupling reactions and further functionalization to create libraries of derivatives for screening against various biological targets . The structural features of benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects, making this compound particularly valuable for early-stage drug discovery research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this product for their specific intended use. Handle with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-chloro-6-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNOS/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3

InChI Key

ITNVEXGSALOMBI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(O2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 2-aminophenol or substituted phenols, which undergo cyclization with appropriate reagents to form the benzo[d]oxazole ring. The methylthio group is introduced either before or after ring closure, depending on the route, and chlorination is performed selectively at the 2-position.

Stepwise Preparation Method (Based on Patent CN104292179A and Related Literature)

A representative synthetic route involves the following key steps:

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield / Notes
1 Reduction 2-nitro-4-methylphenol Hydrogenation with Pd/C in methanol, room temp, 8 h 2-amino-4-methylphenol ~87% (13g from 15g)
2 Cyclization 2-amino-4-methylphenol Potassium ethyl xanthate in pyridine, reflux 3 h 5-methyl benzo[d]oxazole-2-(3H)-thiophene ketone ~75% (9g from 12g)
3 Chlorination 5-methyl benzo[d]oxazole-2-(3H)-thiophene ketone Sulfur oxychloride, reflux 22 h 2-chloro-5-methyl benzo[d]oxazole ~90% (7.2g from 8g)
4 Oxidation 2-chloro-5-methyl benzo[d]oxazole Tin anhydride in methylene dichloride, room temp, 12 h 2-chlorobenzo[d]oxazole-5-formaldehyde ~40% (2.9g from 6g)

This method highlights a multi-step approach involving reduction, cyclization, chlorination, and oxidation to achieve the target compound or closely related derivatives.

Methylthio Group Introduction

The methylthio substituent at the 6-position can be introduced via nucleophilic substitution or thiolation reactions on appropriately functionalized benzo[d]oxazole intermediates:

  • Thiolations : Reaction of benzo[d]oxazole-2-thiol with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions to yield 2-(methylthio)benzo[d]oxazole derivatives.
  • Substitution on Halomethyl Intermediates : 2-(chloromethyl)benzo[d]oxazole intermediates can be reacted with thiolate nucleophiles (e.g., sodium methylthiolate) to form the methylthio-substituted product.

Cyclization Methods

Cyclization to form the benzo[d]oxazole ring is commonly achieved by:

  • Dehydrative cyclization of 2-aminophenol derivatives with thiol-containing reagents in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid.
  • Williamson ether synthesis -type reactions where benzo[d]oxazole-2-thiol intermediates react with alkyl halides to form thioether linkages.

Alternative and Green Approaches

Recent advances emphasize greener and more efficient methods:

  • Use of microwave-assisted synthesis to accelerate cyclization and substitution reactions, reducing reaction times and improving yields.
  • Employing catalysts such as metal triflates or ionic liquids to enhance selectivity and reduce harsh reaction conditions.
  • Continuous flow synthesis techniques for industrial scale-up, improving safety and reproducibility.

Detailed Research Findings and Comparative Analysis

Preparation Aspect Method / Reagents Advantages Limitations / Notes Reference(s)
Reduction of nitro group Pd/C hydrogenation in methanol High selectivity, mild conditions Requires hydrogen gas and catalyst handling
Cyclization to benzo[d]oxazole Potassium ethyl xanthate in pyridine reflux Efficient ring closure, good yields Use of pyridine solvent, requires reflux
Chlorination Sulfur oxychloride reflux Effective chlorination at 2-position Long reaction time (22 h), corrosive reagent
Methylthio introduction Thiolation of benzo[d]oxazole-2-thiol with methyl iodide or methylthiolate Direct introduction of methylthio group Requires handling of thiol reagents
Oxidation Tin anhydride in methylene dichloride Converts methyl group to aldehyde derivative Moderate yield, use of toxic reagents
Green synthesis approaches Microwave irradiation, metal triflate catalysts Reduced reaction time, improved yields Requires specialized equipment

Summary Table of Key Preparation Methods for 2-Chloro-6-(methylthio)benzo[d]oxazole

Step Reaction Type Typical Reagents / Conditions Outcome / Product Yield Range (%) Notes
1 Reduction Pd/C, H2, MeOH, RT, 8 h 2-amino-4-methylphenol 85–90 Selective nitro reduction
2 Cyclization Potassium ethyl xanthate, pyridine, reflux 3 h 5-methyl benzo[d]oxazole intermediate 70–80 Efficient ring formation
3 Chlorination SOCl2, reflux 22 h 2-chloro-5-methyl benzo[d]oxazole 85–90 Selective chlorination
4 Thiolation Sodium methylthiolate or methyl iodide, base 2-chloro-6-(methylthio)benzo[d]oxazole 75–85 Introduction of methylthio group
5 Oxidation (optional) Tin anhydride, CH2Cl2, RT, 12 h Aldehyde derivatives or further functionalized 40–50 For further derivatization

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-Chloro-6-(methylthio)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzo[d]oxazole derivatives are highly dependent on substituent type, position, and electronic nature. Key comparisons include:

Compound Name Substituents (Positions) Similarity Score Key Properties/Activity (IC₅₀, μM) References
5-Chloro-2-(methylthio)benzo[d]oxazole Cl (5), -SMe (2) 0.78† Not reported
6-Chloro-2-methylbenzo[d]oxazole Cl (6), -Me (2) 0.78 Not reported
5-Methylbenzo[d]oxazole derivatives -Me (5) IC₅₀: 10.50–74.30 (more active)
5-Chlorobenzo[d]oxazole derivatives Cl (5) IC₅₀: 26.31–102.10 (less active)
2-Chloro-6-methoxybenzo[d]thiazole Cl (2), -OMe (6) (thiazole) 0.94‡ Boiling point: Not reported

†Structural similarity inferred from ; ‡Thiazole analogue with similar substituent positions.

  • Substituent Position: 5-Methyl derivatives exhibit higher biological activity (lower IC₅₀) than 5-chloro analogues, suggesting electron-donating groups enhance potency .
  • Heteroatom Variation : Replacing oxazole’s oxygen with sulfur (e.g., benzo[d]thiazole derivatives) increases lipophilicity and alters electronic properties, impacting applications in materials science .

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